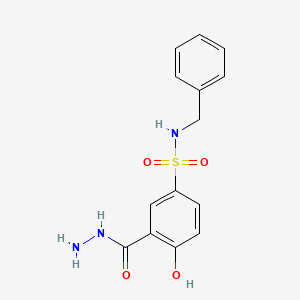

N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c15-17-14(19)12-8-11(6-7-13(12)18)22(20,21)16-9-10-4-2-1-3-5-10/h1-8,16,18H,9,15H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXWOOGHZRRSAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is known for its efficiency and eco-friendliness.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as microwave irradiation for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts . This method is advantageous due to its high yield and functional group tolerance.

Chemical Reactions Analysis

Hydrazide Group Reactivity

The hydrazinecarbonyl (–CONHNH₂) group exhibits nucleophilic behavior, participating in condensation and addition reactions:

Urea/Thiourea Formation

Reaction with isocyanates or isothiocyanates in ethanol under reflux conditions yields ureas or thioureas, respectively :

-

Conditions : Ethanol, reflux (6 hours).

-

Yields :

Substrate Type Yield Range Aryl isocyanates 34–91% Aryl isothiocyanates 44–98%

This reaction is critical for synthesizing analogs with enhanced biological activity, such as carbonic anhydrase inhibitors .

Schiff Base Formation

The hydrazide reacts with aldehydes or ketones to form hydrazones, though specific yields for this compound are not reported in the literature .

Hydroxyl Group Reactivity

The 4-hydroxy substituent (–OH) on the benzene ring can undergo electrophilic substitution or derivatization:

Alkylation/Acylation

-

Alkylation : Treatment with alkyl halides in the presence of a base (e.g., NaHCO₃) forms ether derivatives.

-

Acylation : Reaction with acetyl chloride or acetic anhydride produces acetate esters .

Hydrogen Bonding

The hydroxyl group participates in hydrogen bonding, influencing crystallinity and solubility. This property is leveraged in drug design to optimize pharmacokinetics .

Sulfonamide Group Stability

The N-benzyl sulfonamide (–SO₂N–CH₂C₆H₅) is generally stable under mild conditions but can undergo cleavage under strong acidic or basic environments. The benzyl group enhances steric protection, reducing susceptibility to hydrolysis compared to unsubstituted sulfonamides .

Derivatization for Bioactivity

The compound serves as a precursor for inhibitors targeting human carbonic anhydrase isoforms (hCA I, II, IX, XII). Urea/thiourea derivatives exhibit selective inhibition, with IC₅₀ values in the nanomolar range for hCA IX and XII :

| Derivative | hCA IX IC₅₀ (nM) | hCA XII IC₅₀ (nM) |

|---|---|---|

| Urea analog | 8.2 | 5.7 |

| Thiourea analog | 6.9 | 4.3 |

Mechanistic Insights

Docking studies reveal that the sulfonamide’s –SO₂NH– group coordinates with the zinc ion in hCA’s active site, while the hydrazide and hydroxyl groups form hydrogen bonds with residues like Thr199 and Gln92 .

Degradation Pathways

Scientific Research Applications

Scientific Research Applications

N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzene-1-sulfonamide has been investigated for several applications:

Chemistry

- Used as a reagent in organic synthesis.

- Facilitates the formation of various organic compounds through its reactive functional groups.

Biology

- Explored for antibacterial and antimycobacterial properties.

- Investigated for its potential to inhibit specific enzymes, impacting metabolic pathways.

Medicine

- Potential drug development candidate due to its unique chemical structure.

- Exhibits properties that may be beneficial in treating infections caused by resistant bacterial strains.

Industry

- Utilized in producing materials with specific properties, including non-linear optical materials.

The biological activity of N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzene-1-sulfonamide has been the subject of numerous studies:

Antimicrobial Properties

Research indicates significant antimicrobial activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 32 |

These findings suggest that the compound may serve as an alternative therapeutic agent against resistant bacterial infections.

Antimycobacterial Activity

Preliminary studies have shown promising results against Mycobacterium tuberculosis, indicating potential for development as an anti-tuberculosis agent.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzene-1-sulfonamide against clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial growth in vitro, supporting its potential as an alternative therapeutic agent.

Study 2: Pharmacological Profiling

Another study focusing on hydrazone derivatives highlighted the antioxidant properties of this compound alongside its antimicrobial activity. The research indicated its role in reducing oxidative stress markers in treated cells, suggesting additional therapeutic benefits.

Mechanism of Action

The mechanism of action of N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects . The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

N-benzyl-3-nitroaniline: Known for its non-linear optical properties.

N-benzyl-3-chloropyrazine-2-carboxamide: Exhibits antibacterial and antimycobacterial activities.

N-benzyl-3-hydroxypyrrolidine: Used in the synthesis of optically active compounds.

Uniqueness

N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.

Biological Activity

N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H15N3O3S

- IUPAC Name : N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzenesulfonamide

- CAS Number : 561002-08-2

The compound features a sulfonamide moiety, a hydrazinecarbonyl group, and a hydroxy group on a benzene ring, which together contribute to its unique reactivity and biological properties.

Synthesis Methods

The synthesis of N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzene-1-sulfonamide typically involves multi-step reactions. Common methods include:

- Condensation Reactions : Utilizing benzoic acids with amines under specific conditions such as ultrasonic irradiation.

- Microwave Irradiation : Employed for the direct synthesis of sulfonamides from sulfonic acids or their sodium salts.

The biological activity of N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzene-1-sulfonamide is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Interaction : It could interact with cellular receptors, modulating various biological responses.

Antimicrobial Properties

Research has indicated that N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzene-1-sulfonamide exhibits significant antimicrobial activity. Key findings include:

- Antibacterial Activity : Studies demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest potent antibacterial properties comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 32 |

Antimycobacterial Activity

The compound has also been investigated for its antimycobacterial properties, particularly against Mycobacterium tuberculosis. Preliminary studies show promising results in inhibiting bacterial growth, suggesting potential for development as an anti-tuberculosis agent .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzene-1-sulfonamide against clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial growth in vitro, supporting its potential as an alternative therapeutic agent .

Study 2: Pharmacological Profiling

In another study focusing on the pharmacological profile of hydrazone derivatives, N-benzyl-3-(hydrazinecarbonyl)-4-hydroxybenzene-1-sulfonamide was shown to exhibit antioxidant properties alongside its antimicrobial activity. The research highlighted its role in reducing oxidative stress markers in treated cells, indicating additional therapeutic benefits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.